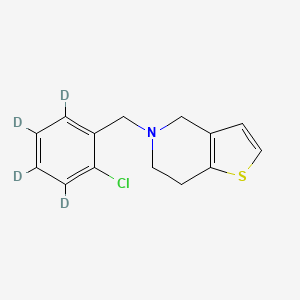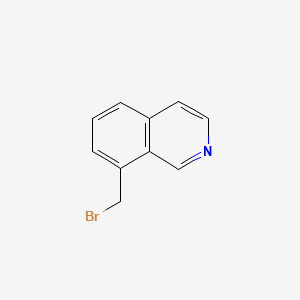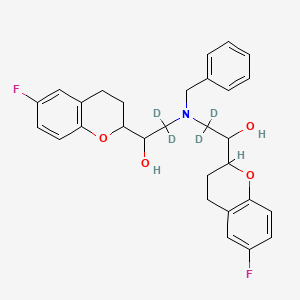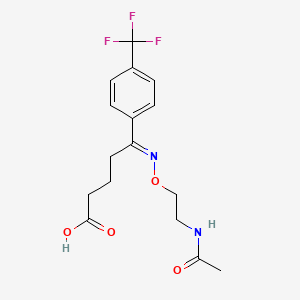
N-乙酰氟西汀酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-Acetyl Fluvoxamine Acid” is a compound related to Fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression, obsessive-compulsive disorder, anxiety, and eating disorders .
Molecular Structure Analysis
N-Acetyl Fluvoxamine Acid contains a total of 44 bonds; 25 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 oxime (aromatic), and 1 hydroxyl group . The molecular formula is C16H19F3N2O4 .
科学研究应用
药代动力学研究和治疗药物监测:一项研究开发了一种测定血浆中氟西汀和氟西汀酸浓度的方法,该方法可用于药代动力学研究和治疗药物监测 (Yasui‐Furukori 等,2005)。
研究应激反应中的神经递质水平:对氟西汀对压力条件下大鼠海马中多巴胺和血清素代谢物的影响的研究,提供了对其神经化学影响的见解 (Miura 等,2005)。
氟西汀分析方法的开发:多项研究专注于开发分析方法,用于量化各种生物基质中的氟西汀,有助于更好地了解其药代动力学和稳定性 (Ulu, 2007); (Souri 等,2015)。
探索抗抑郁机制和光异构化效应:一项研究调查了氟西汀的光异构化及其对 5-羟色胺转运蛋白的影响,为理解抗抑郁机制提供了潜在途径 (Miolo 等,2002)。
用作缓蚀剂:研究探索了氟西汀作为石油和天然气井处理液中钢的无毒缓蚀剂的用途,展示了其在工业应用中的潜力 (Ituen 等,2017)。
在人肝微粒体中测定:一项研究开发了一种同时测定人肝微粒体中氟西汀及其代谢物的方法,适用于研究氧化代谢物 (Miura & Ohkubo, 2006)。
COVID-19 治疗中的研究:多项研究调查了氟西汀在治疗 COVID-19 中的潜在用途,重点关注其抗炎特性和对细胞因子产生的影响 (Reis 等,2021); (Bhuta 等,2022)。
生物样品中的选择性固相萃取:开发分子印迹聚合物纳米颗粒,用于选择性测定人尿液和血浆等复杂生物样品中的氟西汀 (Soleimani 等,2019)。
用于稳定性分析的验证色谱方法:已经进行了研究以创建验证的高效薄层色谱方法,用于量化氟西汀,尤其是在存在降解产物的情况下 (Pawar & Dhaneshwar, 2012)。
作用机制
Target of Action
N-Acetyl Fluvoxamine Acid is a metabolite of Fluvoxamine , which is a selective serotonin reuptake inhibitor (SSRI) . The primary target of Fluvoxamine is the serotonin transporter . Additionally, Fluvoxamine is an agonist for the sigma-1 receptor (S1R) , through which it controls inflammation .
Mode of Action
Fluvoxamine’s mode of action is linked to its inhibition of CNS neuronal uptake of serotonin . It blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT 1A autoreceptors . As an agonist for the sigma-1 receptor, Fluvoxamine controls inflammation .
Biochemical Pathways
Fluvoxamine and other SSRIs regulate inflammatory cytokine activity and gene expression in both cell and animal models of inflammation . The sigma-1 receptor (S1R) is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties . Fluvoxamine’s anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses .
Pharmacokinetics
Fluvoxamine is extensively metabolized in the liver, and less than 4% of the parent drug is found in urine . The major metabolite, Fluvoxamine acid, represents around 30-60% of Fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase (coded for by ADH1A, ADH1B, and ADH1C) to form Fluvoxamine acid . Modification of both side chains gives the metabolite N-acetyl Fluvoxamine acid .
Result of Action
The effects of Fluvoxamine include reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .
Action Environment
The action of Fluvoxamine can be influenced by environmental factors such as smoking. Smoking induces CYP1A2, which is involved in the metabolism of Fluvoxamine . This can increase the clearance of Fluvoxamine, affecting its efficacy and stability .
生化分析
Biochemical Properties
The exact biochemical properties of N-Acetyl Fluvoxamine Acid are not well-documented in the literature. It is known that fluvoxamine, from which N-Acetyl Fluvoxamine Acid is derived, interacts with various enzymes and proteins. For instance, fluvoxamine is known to inhibit the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin .
Cellular Effects
Fluvoxamine, the parent compound, has been shown to have anti-inflammatory effects, likely stemming from its regulation of the sigma-1 receptor (S1R), which modulates innate and adaptive immune responses .
Molecular Mechanism
The molecular mechanism of action of N-Acetyl Fluvoxamine Acid is not well-understood. Fluvoxamine, the parent compound, is known to exert its effects through several mechanisms. These include reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-Acetyl Fluvoxamine Acid in laboratory settings. Fluvoxamine, the parent compound, has a half-life of about 30 hours .
Metabolic Pathways
N-Acetyl Fluvoxamine Acid is a metabolite of fluvoxamine. The major metabolite of fluvoxamine, fluvoxamine acid, is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase to form fluvoxamine acid .
Transport and Distribution
A postmortem redistribution effect was observed for fluvoxamine in a study .
属性
| { "Design of Synthesis Pathway": "The synthesis of N-Acetyl Fluvoxamine Acid can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Fluvoxamine", "Acetic anhydride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Fluvoxamine is reacted with acetic anhydride in the presence of a catalytic amount of sodium hydroxide in ethanol to yield N-Acetyl Fluvoxamine.", "The N-Acetyl Fluvoxamine is then hydrolyzed using a strong base, such as sodium hydroxide, to yield N-Acetyl Fluvoxamine Acid." ] } | |
CAS 编号 |
88699-87-0 |
分子式 |
C16H19F3N2O4 |
分子量 |
360.33 g/mol |
IUPAC 名称 |
(5Z)-5-(2-acetamidoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C16H19F3N2O4/c1-11(22)20-9-10-25-21-14(3-2-4-15(23)24)12-5-7-13(8-6-12)16(17,18)19/h5-8H,2-4,9-10H2,1H3,(H,20,22)(H,23,24)/b21-14- |
InChI 键 |
AKWQMVCHHIIRDB-STZFKDTASA-N |
手性 SMILES |
CC(=O)NCCO/N=C(/CCCC(=O)O)\C1=CC=C(C=C1)C(F)(F)F |
SMILES |
CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
规范 SMILES |
CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
同义词 |
(E)-δ-[[2-(Acetylamino)ethoxy]imino]-4-(trifluoromethyl)benzenepentanoic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





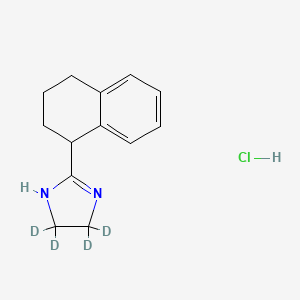

![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)

